

Application Notes and Protocols for In Vivo Studies of JG-365

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Compound of Interest

Compound Name: JG-365

Cat. No.: B1672832

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Note on Current Status: As of the latest literature search, specific in vivo animal studies detailing the dosage of **JG-365** are not publicly available. **JG-365** is identified as an HIV-1 protease inhibitor.[1][2] The following application notes and protocols, therefore, provide a generalized framework for determining the appropriate dosage and conducting initial in vivo studies for a novel compound like **JG-365**, based on established principles of preclinical drug development.

Introduction: Establishing an In Vivo Dosing Regimen for a Novel Compound

The determination of a safe and effective in vivo dosage for a novel compound is a critical initial step in preclinical development. The primary goals are to identify a dose range that elicits the desired pharmacological effect while minimizing toxicity.[3][4] This process is iterative and involves a sequence of studies, starting with dose-range finding and followed by more detailed toxicity and efficacy evaluations. For a compound with a known mechanism of action, such as the HIV-1 protease inhibitor **JG-365**, the experimental design can be more targeted.

Data Presentation: General Dose-Finding and Toxicity Study Design

The following tables outline typical parameters for dose-range finding, acute, and subchronic toxicity studies in rodents, which are essential for establishing a safe in vivo dose for a novel compound like **JG-365**.

Table 1: Dose-Range Finding (DRF) Study Design in Mice

Parameter	Description
Species	Mouse (e.g., C57BL/6 or BALB/c)
Number of Animals	3-5 per sex per group
Dose Levels	A wide range, often with 3-5 dose groups plus a vehicle control. Doses can be escalated based on a multiple of the estimated efficacious dose (e.g., 2x, 3x increments).[3]
Route of Administration	Dependent on compound properties and intended clinical use (e.g., oral gavage, intraperitoneal, subcutaneous).
Dosing Frequency	Typically a single dose.
Observation Period	7-14 days.[5][6]
Endpoints	Clinical signs of toxicity, body weight changes, mortality. Gross necropsy at termination.
Objective	To determine the Maximum Tolerated Dose (MTD) and to select dose levels for subsequent toxicity studies.[3]

Table 2: Acute Toxicity Study Design in Mice

Parameter	Description
Species	Mouse
Number of Animals	5-10 per sex per group.[5]
Dose Levels	Typically 3 dose levels and a vehicle control, based on DRF study results.[5]
Route of Administration	Intended clinical route and/or intravenous.[5]
Dosing Frequency	Single dose or multiple doses within 24 hours.[5]
Observation Period	14 days.[5][6]
Endpoints	Mortality, clinical observations, body weight, gross pathology.[5] May include hematology and clinical chemistry.
Objective	To evaluate the effects of a single high dose and determine the LD50 (median lethal dose), although this is less common now. To identify target organs of toxicity.[6][7]

Table 3: Subchronic Toxicity Study Design in Rodents

Parameter	Description
Species	Rat or Mouse
Number of Animals	10-20 per sex per group.[8]
Dose Levels	3 dose levels (low, mid, high) and a vehicle control. The high dose should induce some toxicity but not significant mortality.[8]
Route of Administration	Intended clinical route.
Dosing Frequency	Daily for 28 or 90 days.[9][10]
Observation Period	Duration of the study, with a possible recovery period.[9]
Endpoints	Comprehensive clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
Objective	To characterize the toxicological profile after repeated dosing and to identify a No-Observed-Adverse-Effect Level (NOAEL).[9]

Experimental Protocols

The following are generalized protocols for the administration of a novel compound. The specific details, such as vehicle selection and concentration, must be optimized based on the physicochemical properties of **JG-365**.

Formulation of JG-365 for In Vivo Administration

For hydrophobic compounds, appropriate formulation is critical for achieving desired exposure in vivo.

Objective: To prepare a stable and administrable formulation of **JG-365**.

Materials:

- **JG-365**

- Solvents and vehicles (e.g., DMSO, PEG300, Tween 80, saline, corn oil, carboxymethylcellulose).[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Sterile filtration apparatus (0.22 µm filter)

Protocol:

- Assess the solubility of **JG-365** in various pharmaceutically acceptable vehicles.
- For a potential oral suspension, a common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
- For a solution for parenteral administration, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle such as a mixture of PEG300, Tween 80, and saline.[\[14\]](#)
- Ensure the final concentration of any organic solvent (e.g., DMSO) is at a non-toxic level for the animals.
- For parenteral routes, the final formulation should be sterile-filtered.

Acute Dose-Range Finding Study via Intraperitoneal (IP) Injection in Mice

Objective: To determine the maximum tolerated dose (MTD) of **JG-365** following a single IP injection.

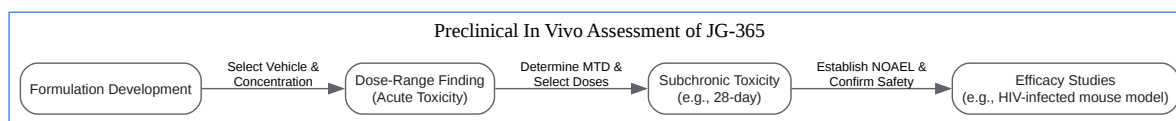
Protocol:

- Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
- Groups: Assign animals to dose groups (e.g., 1, 10, 50, 100, 200 mg/kg) and a vehicle control group (n=3/sex/group).
- Dose Preparation: Prepare dosing solutions of **JG-365** in the selected vehicle.

- Administration: Administer a single intraperitoneal injection. The injection volume should typically not exceed 10 ml/kg.
- Observations: Monitor animals for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours post-dose) and then daily for 14 days.
- Body Weight: Record the body weight of each animal prior to dosing and at least twice weekly throughout the study.
- Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Mandatory Visualizations

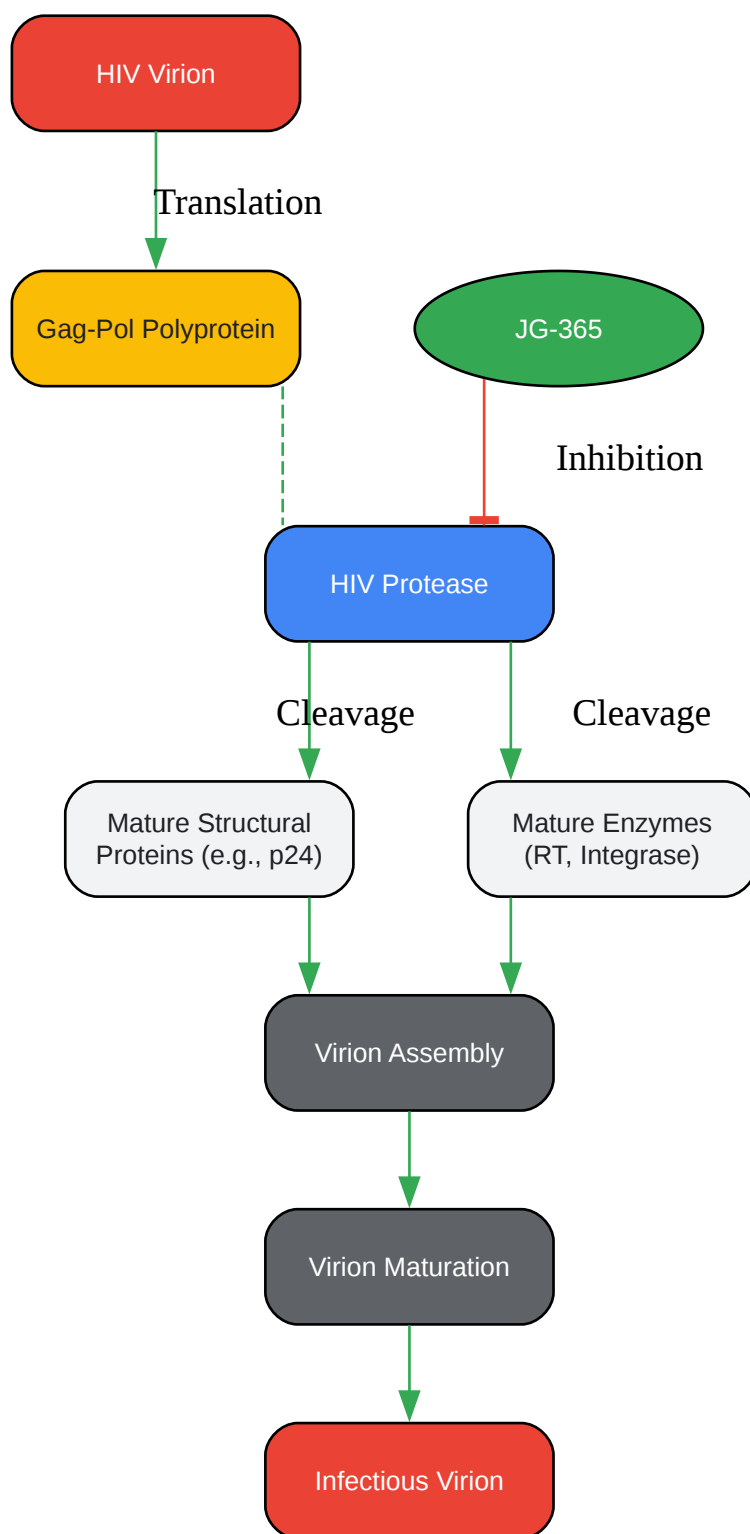
Experimental Workflow



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Caption: Generalized workflow for the in vivo assessment of a novel compound like **JG-365**.

Signaling Pathway



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